molecular formula C14H12O4 B3050363 Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- CAS No. 254116-46-6

Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-

Cat. No.: B3050363
CAS No.: 254116-46-6
M. Wt: 244.24 g/mol
InChI Key: NRHQTURYZFTHAZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- is an organic compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of a benzoic acid moiety substituted with a hydroxyphenoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- can be achieved through several methods. One common approach involves the reaction of phenol with sodium hydroxide to form sodium phenate, which is then reacted with para-chlorobenzoic acid in the presence of a solvent like tetralin . The reaction is typically carried out at elevated temperatures (around 150°C) for several hours to ensure complete conversion.

Another method involves the oxidation of 4-phenoxyacetophenone using sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst . This method provides a high yield of the desired product.

Industrial Production Methods

Industrial production of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce nitro, sulfo, or halogenated derivatives.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like amine oxidase and p-hydroxybenzoate hydroxylase, affecting various biochemical processes . The compound’s ability to undergo electrophilic substitution reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- can be compared with other hydroxybenzoic acids, such as:

The uniqueness of benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids.

Properties

IUPAC Name

4-[(4-hydroxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHQTURYZFTHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431605
Record name Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254116-46-6
Record name Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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